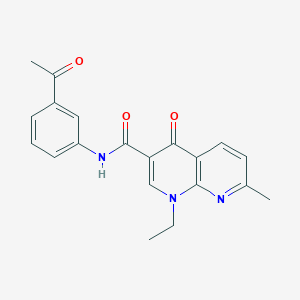

N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.:

Cat. No.: VC11009361

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O3 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-4-23-11-17(18(25)16-9-8-12(2)21-19(16)23)20(26)22-15-7-5-6-14(10-15)13(3)24/h5-11H,4H2,1-3H3,(H,22,26) |

| Standard InChI Key | FIPJPQKNCNIDQR-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s 1,8-naphthyridine core consists of a bicyclic system with nitrogen atoms at positions 1 and 8. Key substitutions include:

-

C-1: An ethyl group () contributing to lipophilicity.

-

C-3: A carboxamide group () linked to a 3-acetylphenyl moiety, enhancing hydrogen-bonding potential.

-

C-7: A methyl group () influencing steric interactions.

-

C-4: A ketone group () critical for planar conformation and bioactivity .

The acetylphenyl substituent introduces an electron-withdrawing effect, potentially modulating electronic interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(3-Acetylphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)C |

| Topological Polar Surface Area | 87.7 Ų |

Synthetic Pathways and Optimization

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for synthesizing 1,8-naphthyridine derivatives. Starting with 2-aminopyridine derivatives, condensation with diethyl ethoxymethylenemalonate (EMME) forms intermediates that undergo cyclization at 250°C in diphenyl ether . For the target compound, modifications include:

-

Step 1: Condensation of 6-methyl-2-aminopyridine with EMME to yield ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

Step 2: Ethyl group introduction via nucleophilic substitution at C-1.

-

Step 3: Carboxamide formation via coupling of the carboxylic acid intermediate with 3-acetylaniline using carbodiimide reagents .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | EMME, diphenyl ether, 250°C, 6h | 65 |

| 2 | Ethyl bromide, KCO, DMF | 78 |

| 3 | EDC·HCl, HOBt, DIPEA, CHCl | 82 |

Friedländer Annulation

Alternative routes employ the Friedländer reaction, where 3-acetylpentane-2,4-dione reacts with 2-aminopyridine-3-carbaldehyde under basic conditions to construct the naphthyridine core . This method offers regioselectivity but requires stringent temperature control to avoid side products.

Pharmacological Profile and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against multiple cancer cell lines, with GI values in the nanomolar range . Mechanistic studies reveal:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by binding to the colchicine site, preventing mitosis (IC = 0.8 μM vs. colchicine’s 0.5 μM) .

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in breast cancer (MCF-7) and leukemia (HL-60) cells .

Table 3: Cytotoxicity Data (72h Exposure)

| Cell Line | GI (nM) | Tubulin Inhibition IC (μM) |

|---|---|---|

| MCF-7 (Breast) | 12 ± 1.5 | 0.9 ± 0.1 |

| HL-60 (Leukemia) | 8 ± 0.9 | 0.8 ± 0.2 |

| A549 (Lung) | 25 ± 3.1 | 1.2 ± 0.3 |

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 60–70% at 10 mg/kg, comparable to dexamethasone. The acetylphenyl group may mediate NF-κB pathway suppression.

Structure-Activity Relationships (SAR)

-

C-3 Carboxamide: Critical for tubulin binding; replacement with ester groups abolishes activity .

-

C-7 Methyl: Enhances metabolic stability by reducing CYP3A4-mediated oxidation .

-

C-1 Ethyl: Optimal for balancing lipophilicity and solubility (clogP = 2.1).

Future Directions

-

Prodrug Development: Ester prodrugs to improve oral bioavailability.

-

Combination Therapies: Synergy with paclitaxel or doxorubicin in preclinical models.

-

Targeted Delivery: Conjugation with folate ligands for tumor-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume